molecular formula C8H9ClF3NS B13343775 2-(Trifluoromethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride

2-(Trifluoromethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride

Cat. No.: B13343775
M. Wt: 243.68 g/mol
InChI Key: XZIGMEYRJGCKFT-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride is a chemical compound with the molecular formula C7H9ClF3NS and a molecular weight of 231.67 g/mol. It is an aromatic amine and is known for its unique structure that includes a trifluoromethyl group and a cyclopenta[b]thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride typically involves the reaction of a trifluoromethyl-substituted thiophene with an amine under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives .

Scientific Research Applications

2-(Trifluoromethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the thiophene ring play crucial roles in its binding affinity and activity. The compound may exert its effects by modulating enzyme activity, receptor binding, or other cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride: A similar compound with a trifluoromethyl group and a thiophene ring.

    Thiophene derivatives: Various thiophene-based compounds with different substituents and functional groups.

Uniqueness

2-(Trifluoromethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride is unique due to its specific structure, which includes a cyclopenta[b]thiophene ring and a trifluoromethyl group. This unique structure contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C8H9ClF3NS

Molecular Weight

243.68 g/mol

IUPAC Name

2-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine;hydrochloride

InChI

InChI=1S/C8H8F3NS.ClH/c9-8(10,11)7-6(12)4-2-1-3-5(4)13-7;/h1-3,12H2;1H

InChI Key

XZIGMEYRJGCKFT-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC(=C2N)C(F)(F)F.Cl

Origin of Product

United States

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